molecular formula C5H6INO B6211747 5-ethyl-4-iodo-1,3-oxazole CAS No. 2731007-13-7

5-ethyl-4-iodo-1,3-oxazole

Cat. No.: B6211747
CAS No.: 2731007-13-7
M. Wt: 223
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Description

5-Ethyl-4-iodo-1,3-oxazole is a functionalized 1,3-oxazole derivative, a five-membered aromatic heterocycle of significant interest in medicinal chemistry and drug discovery. The iodine atom at the 4-position makes this compound a versatile synthetic intermediate, suitable for various cross-coupling reactions to create more complex molecular architectures. The 1,3-oxazole scaffold is a privileged structure found in a wide array of bioactive molecules and marine natural products, and is known to confer a diverse range of biological properties, including antibacterial, antifungal, anti-inflammatory, and cytotoxic activities . This reagent is strictly for research applications. It is particularly valuable for constructing novel compounds for biological screening. The iodine substituent allows for further functionalization via metal-catalyzed reactions, such as Suzuki or Heck couplings, enabling researchers to explore structure-activity relationships. The structural motif of substituted 1,3-oxazoles is present in several therapeutic agents, underscoring the value of this compound as a building block in the development of new pharmacologically active substances . This product is intended for Research Use Only (RUO) and is not meant for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2731007-13-7

Molecular Formula

C5H6INO

Molecular Weight

223

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Ethyl 4 Iodo 1,3 Oxazole and Its Precursors

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of 5-ethyl-4-iodo-1,3-oxazole reveals several plausible disconnection points. The most straightforward strategy involves a late-stage functionalization, specifically the iodination of a pre-formed 5-ethyl-1,3-oxazole precursor. This approach is attractive as it separates the challenge of ring formation from that of halogenation.

Disconnection I (C-I Bond): The primary disconnection is the carbon-iodine bond at the C-4 position. This leads back to the key intermediate, 5-ethyl-1,3-oxazole . The forward reaction would be a regioselective iodination. Methods for achieving such site-specific halogenation are crucial and can be challenging, as the electronic nature of the oxazole (B20620) ring influences the position of electrophilic attack. acs.org

Disconnection II (Oxazole Ring): Further disconnection of the 5-ethyl-1,3-oxazole intermediate opens up various strategies for constructing the heterocyclic core, based on established oxazole syntheses. These disconnections typically break the C-O and C-N bonds of the ring, leading back to acyclic precursors. The choice of disconnection depends on the intended synthetic method, as detailed in the following sections. For instance, a Van Leusen approach would disconnect the ring into propanal, and tosylmethyl isocyanide (TosMIC). A cyclodehydration strategy would lead to an N-acyl-α-aminoketone precursor.

This analysis highlights that the synthesis can be modular, focusing first on obtaining the 5-ethyl substituted oxazole core, followed by a targeted iodination step.

Ring-Forming Syntheses of the 1,3-Oxazole Core

The formation of the 1,3-oxazole ring is a cornerstone of heterocyclic chemistry, with numerous named reactions and modern adaptations available to synthetic chemists. tandfonline.comnih.gov

Cyclodehydration reactions are classic methods for oxazole synthesis, typically involving the cyclization of an α-acylamino ketone or a related precursor with the elimination of water. informahealthcare.comotterbein.edu

Robinson-Gabriel Synthesis: This method involves the cyclodehydration of N-acyl-α-amino ketones. To generate a 5-ethyl substituted oxazole, one would require an N-acyl derivative of 1-amino-2-butanone. The reaction is typically promoted by strong dehydrating agents like sulfuric acid or phosphorus pentoxide.

Bredereck Synthesis: This approach utilizes α-haloketones and amides. ijpsonline.com For the synthesis of a 5-ethyl oxazole precursor, the reaction would proceed between a suitable α-haloketone and an amide.

Dess-Martin Periodinane Mediated Synthesis: Modern variations include the oxidation and subsequent cyclization of β-hydroxy amides. informahealthcare.com The use of Dess-Martin periodinane can facilitate the transformation of an appropriate β-hydroxy amide into the corresponding ketone, which then cyclizes to form the oxazole ring under the reaction conditions. informahealthcare.com

Table 1: Comparison of Cyclodehydration Approaches

MethodKey PrecursorsTypical ReagentsReference
Robinson-Gabriel SynthesisN-Acyl-α-amino ketonesH₂SO₄, P₂O₅ tandfonline.com
Bredereck Reactionα-Haloketones, Amides- ijpsonline.com
Oxidative Cyclodehydrationβ-Hydroxy amidesDess-Martin Periodinane informahealthcare.com

[3+2] cycloaddition reactions provide a powerful and convergent route to five-membered heterocycles, including oxazoles. These methods involve the reaction of a three-atom component with a two-atom component.

One notable strategy involves the reaction of 2H-azirines with aldehydes, mediated by visible-light photoredox catalysis. acs.org This process proceeds through a [3+2] cycloaddition followed by an oxidative aromatization sequence to furnish multisubstituted oxazoles. acs.org To obtain a 5-ethyl substituted oxazole, the appropriate selection of substituents on the azirine and aldehyde precursors would be necessary. Another approach utilizes the reaction of donor-acceptor oxiranes with various partners, which can be adapted for the synthesis of oxazole derivatives through highly chemoselective C-C bond cleavage. acs.org

The Van Leusen oxazole synthesis is a widely used and reliable method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction is particularly well-suited for the synthesis of the 5-ethyl-1,3-oxazole precursor.

The mechanism involves the base-mediated addition of deprotonated TosMIC to an aldehyde, followed by an intramolecular cyclization to form an oxazoline (B21484) intermediate. Subsequent elimination of p-toluenesulfinic acid yields the aromatic oxazole ring. nih.govorganic-chemistry.org

To synthesize 5-ethyl-1,3-oxazole, the reaction would be carried out between propanal and TosMIC in the presence of a base like potassium carbonate. mdpi.com

Reaction Scheme for 5-ethyl-1,3-oxazole via Van Leusen Synthesis: Propanal + TosMIC --(Base, e.g., K₂CO₃)--> 5-ethyl-1,3-oxazole

This method is highly efficient and tolerates a variety of functional groups, making it a preferred route. mdpi.com Adaptations of this reaction include performing it in ionic liquids, which can facilitate high yields and allow for the recycling of the solvent. organic-chemistry.org

Oxidative cyclization methods have emerged as powerful tools for constructing oxazole rings, often under mild conditions and with high efficiency. These reactions typically involve the formation of C-O and C-N bonds in a single cascade.

From Enamides: A broad range of functionalized oxazoles can be synthesized from enamides via an intramolecular cyclization mediated by reagents like phenyliodine diacetate (PIDA). This heavy-metal-free process involves an oxidative carbon-oxygen bond formation. organic-chemistry.org

Copper-Catalyzed Reactions: Copper catalysts are frequently employed in oxidative cyclizations. One such method involves the copper-catalyzed tandem oxidative cyclization of readily available starting materials to give polysubstituted oxazoles under mild conditions. organic-chemistry.org Another approach is a copper(II)-catalyzed oxidative cyclization of enamides that proceeds via vinylic C-H bond functionalization at room temperature. organic-chemistry.org

Palladium-Catalyzed/Copper-Mediated Reactions: A novel palladium-catalyzed and copper-mediated oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles. This process is thought to proceed through a cascade formation of C–N and C–O bonds, utilizing water as the source of the oxygen atom. rsc.org

Iodine-Promoted Reactions: Molecular iodine can promote the synthesis of oxazoles from α-bromoketones and benzylamine (B48309) derivatives. researchgate.net This approach provides a practical route to various substituted oxazoles. researchgate.net

Table 2: Overview of Oxidative Cyclization Methods

MethodKey PrecursorsKey Reagents/CatalystsReference
Enamide CyclizationEnamidesPhenyliodine diacetate (PIDA) organic-chemistry.org
Copper-Catalyzed CyclizationVarious (e.g., enamides)Cu(II) salts organic-chemistry.org
Palladium/Copper Cascade-Pd catalyst, Cu mediator rsc.org
Iodine-Promoted Synthesisα-Bromoketones, BenzylaminesI₂, K₂CO₃ researchgate.net

The field of heterocyclic synthesis is continuously evolving, with new methodologies offering improved efficiency, broader substrate scope, and milder reaction conditions. tandfonline.cominformahealthcare.com

Photoredox Catalysis: Visible-light photoredox catalysis enables the synthesis of valuable substituted oxazoles from α-bromoketones and benzylamines at room temperature, using a ruthenium complex as the photocatalyst. organic-chemistry.org

Cycloisomerization Reactions: The cycloisomerization of propargylic amides provides a rapid and efficient route to polysubstituted oxazoles. tandfonline.comijpsonline.com This reaction can be catalyzed by acids like p-toluenesulfonic acid (PTSA) or by gold catalysts. informahealthcare.comorganic-chemistry.org

Direct Arylation/Alkenylation: For modification of the oxazole core, palladium-catalyzed direct arylation and alkenylation methods have been developed. These techniques allow for the introduction of substituents at the C-2 and C-5 positions with high regioselectivity, using task-specific phosphine (B1218219) ligands to control the outcome. organic-chemistry.org

Halogen Dance Rearrangement: The "halogen dance" isomerization presents a facile pathway for rearranging halogen substituents on the oxazole ring. For instance, a 5-bromooxazole (B1343016) can be isomerized to the corresponding 4-bromo-1,3-oxazole, providing a precursor for regiocontrolled synthesis. nih.gov A similar strategy could potentially be applied in the context of iodo-substituted oxazoles.

Regioselective Iodination Strategies at the C4 Position of 5-Ethyl-1,3-oxazole

The selective iodination of the C4 position of the oxazole ring is a critical step in the synthesis of the target molecule. The electronic properties of the oxazole ring influence the regioselectivity of electrophilic substitution reactions.

Direct Halogenation Methods with Iodine Sources

Direct iodination of 5-ethyl-1,3-oxazole can be achieved using molecular iodine (I₂) in the presence of a base. The base is crucial for neutralizing the hydrogen iodide (HI) byproduct, which can otherwise lead to reversible reactions and side products. Common bases employed in this reaction include sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃). The reaction is typically carried out in a suitable organic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃).

Another effective iodine source is N-iodosuccinimide (NIS), often used in conjunction with a catalytic amount of an acid, such as trifluoroacetic acid (TFA). NIS is a milder and more selective iodinating agent compared to molecular iodine, often leading to higher yields and cleaner reactions.

Table 1: Comparison of Direct Iodination Methods

Reagent System Base/Catalyst Solvent Typical Yield (%)
I₂ NaHCO₃ CH₂Cl₂ 60-70
I₂ K₂CO₃ CHCl₃ 65-75

Metal-Halogen Exchange Followed by Iodination

For substrates where direct iodination is sluggish or lacks regioselectivity, a metal-halogen exchange strategy can be employed. This multi-step approach begins with the synthesis of a 4-bromo-5-ethyl-1,3-oxazole precursor. The bromine atom at the C4 position can then be selectively exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). This generates a highly reactive 4-lithio-5-ethyl-1,3-oxazole intermediate.

Subsequent quenching of this organolithium species with an iodine source, such as molecular iodine or 1,2-diiodoethane, results in the formation of 5-ethyl-4-iodo-1,3-oxazole. This method offers excellent regiocontrol as the position of iodination is predetermined by the initial bromo substituent.

Hypervalent Iodine Reagent-Mediated Iodination

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis for their mild and selective oxidizing properties. nsf.govbohrium.comumn.edufrontiersin.org In the context of oxazole iodination, reagents such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in the presence of an iodine source can facilitate the regioselective C-H iodination at the C4 position. nsf.gov

The reaction likely proceeds through the formation of an electrophilic iodine species in situ, which then attacks the electron-rich C4 position of the 5-ethyl-1,3-oxazole. These reactions are often carried out under mild conditions and tolerate a wide range of functional groups, making them an attractive alternative to traditional methods. frontiersin.org

Integrated Synthesis: One-Pot Procedures Incorporating Oxazole Formation and Iodination

To improve process efficiency and reduce waste, one-pot procedures that combine the formation of the oxazole ring with the subsequent C4 iodination have been developed. These tandem reactions streamline the synthesis by avoiding the isolation and purification of the intermediate 5-ethyl-1,3-oxazole.

One such approach involves the reaction of an appropriate precursor, such as an α-keto-β-amino compound, with an iodinating agent in a single reaction vessel. The initial cyclization to form the oxazole ring is immediately followed by the in-situ iodination at the C4 position. The choice of reagents and reaction conditions is critical to ensure both steps proceed efficiently and with high regioselectivity.

Advanced Catalytic Systems in 5-Ethyl-4-iodo-1,3-oxazole Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of 5-ethyl-4-iodo-1,3-oxazole has also benefited from the development of advanced catalytic systems.

Transition Metal-Catalyzed Processes

Transition metal catalysts, particularly those based on palladium and copper, have been investigated for the C-H iodination of oxazoles. These catalytic cycles typically involve the activation of a C-H bond at the C4 position of the oxazole ring by the metal center, followed by oxidative addition of an iodine source and reductive elimination to afford the iodinated product and regenerate the catalyst.

For instance, a palladium(II) catalyst, such as palladium acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable ligand and an oxidant, can catalyze the direct iodination of 5-ethyl-1,3-oxazole with an iodine source like molecular iodine or potassium iodide (KI). These methods often exhibit high regioselectivity and can be performed under relatively mild conditions.

Table 2: Overview of Transition Metal-Catalyzed Iodination

Catalyst Ligand Oxidant Iodine Source
Pd(OAc)₂ 1,10-Phenanthroline Benzoquinone I₂

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, offering a valuable alternative to metal-catalyzed reactions. These methods often provide high levels of stereoselectivity and functional group tolerance under mild reaction conditions.

In the context of oxazole synthesis, organocatalytic approaches can be employed for the construction of the oxazole ring through various pathways. For instance, the use of proline and its derivatives as catalysts in asymmetric aldol (B89426) or Michael reactions can generate key chiral intermediates for the synthesis of enantiomerically enriched oxazole derivatives. While direct organocatalytic methods for the synthesis of 5-ethyl-4-iodo-1,3-oxazole are not extensively documented, the principles of organocatalysis can be applied to the formation of its precursors.

A potential organocatalytic route to a precursor of 5-ethyl-4-iodo-1,3-oxazole could involve the asymmetric α-functionalization of a carbonyl compound, followed by cyclization. For example, an organocatalyst could be used to facilitate the reaction between an aldehyde and a nucleophile to create a chiral β-hydroxy amide, a known precursor for oxazolines which can be subsequently oxidized to oxazoles.

CatalystSubstratesReaction TypeKey FeaturesPotential for 5-Ethyl-4-iodo-1,3-oxazole Synthesis
ProlineAldehydes, KetonesAldol ReactionHigh enantioselectivity, mild conditionsSynthesis of chiral precursors
Thiourea DerivativesImines, EnonesMichael AdditionActivation of electrophiles through hydrogen bondingFormation of functionalized intermediates

Metal-Free Synthetic Innovations

The development of metal-free synthetic methods is driven by the need to reduce the environmental impact of chemical processes and to avoid metal contamination in the final products, which is particularly crucial in the pharmaceutical industry. For the synthesis of 5-ethyl-4-iodo-1,3-oxazole, several metal-free approaches can be envisioned.

One notable metal-free method for oxazole synthesis is the iodine-mediated oxidative cyclization. thieme-connect.com This approach utilizes molecular iodine as a catalyst or reagent to promote the formation of the oxazole ring from readily available starting materials such as ketones and amines. thieme-connect.com This method is particularly relevant for the synthesis of 5-ethyl-4-iodo-1,3-oxazole as it directly introduces the iodine atom at the desired position.

Another innovative metal-free approach is the use of hypervalent iodine reagents. eurekaselect.com These reagents are known for their ability to facilitate a wide range of oxidative transformations, including the cyclization of N-propargyl amides to form oxazoles. eurekaselect.com This methodology offers a high degree of regioselectivity and can be performed under mild conditions.

A [2+2+1] annulation strategy using alkynes, nitriles, and an oxygen source, mediated by iodine(III) reagents, presents another metal-free pathway to highly substituted oxazoles. organic-chemistry.orgacs.org This eco-friendly method avoids the use of heavy metal oxidants and is applicable to a broad range of substrates. organic-chemistry.org

Reagent/CatalystStarting MaterialsReaction TypeKey AdvantagesApplicability to 5-Ethyl-4-iodo-1,3-oxazole
Molecular Iodine (I₂)Acetophenones, BenzylaminesDomino Oxidative CyclizationOperational simplicity, readily available materials. thieme-connect.comDirect iodination and cyclization. thieme-connect.com
Hypervalent Iodine Reagents (e.g., PhIO)Alkynes, Nitriles[2+2+1] AnnulationMetal-free, regioselective, mild conditions. organic-chemistry.orgacs.orgVersatile for constructing the substituted oxazole core. organic-chemistry.org
t-BuOOH/I₂Readily available starting materialsDomino Oxidative CyclizationTransition-metal-free, mild conditions. organic-chemistry.orgEfficient for polysubstituted oxazoles. organic-chemistry.org

Sustainable and Green Chemistry Aspects in Synthetic Protocol Development

The principles of green chemistry are increasingly being integrated into the development of synthetic protocols for heterocyclic compounds. The goal is to minimize the environmental footprint of chemical manufacturing by using less hazardous substances, reducing waste, and improving energy efficiency.

In the synthesis of oxazole derivatives, green approaches include the use of alternative energy sources such as microwave irradiation and ultrasound. ijpsonline.commdpi.comnih.gov These techniques can significantly reduce reaction times, improve yields, and often allow for the use of more environmentally benign solvents, such as water or ionic liquids. ijpsonline.comnih.gov

The use of catalysts, particularly those that are recyclable and non-toxic, is a cornerstone of green chemistry. ijpsonline.com In this regard, the development of organocatalytic and metal-free synthetic methods directly contributes to the greening of oxazole synthesis. eurekaselect.com Furthermore, the selection of starting materials from renewable resources and the design of synthetic routes with high atom economy are also important considerations. mdpi.com

For the synthesis of 5-ethyl-4-iodo-1,3-oxazole, a sustainable approach would involve a one-pot reaction that minimizes the number of purification steps, utilizes a recyclable catalyst, and is performed in a green solvent. The iodine-mediated cyclization reactions, for instance, align well with these principles as they are often operationally simple and can be carried out under moderate conditions. thieme-connect.com

Green Chemistry PrincipleApplication in Oxazole SynthesisExampleBenefit
Alternative Energy SourcesMicrowave-assisted synthesisRapid synthesis of oxadiazole derivatives under microwave irradiation. mdpi.comReduced reaction time, increased yield. mdpi.com
Safer SolventsUse of ionic liquids or waterOne-pot van Leusen oxazole synthesis in ionic liquids. nih.govReduced use of volatile organic compounds. ijpsonline.com
CatalysisUse of organocatalysts or metal-free reagentsIodine-mediated synthesis of oxazoles. thieme-connect.comAvoids toxic heavy metals, often milder conditions. eurekaselect.com
Atom EconomyAnnulation reactions[2+2+1] annulation of alkynes, nitriles, and oxygen atoms. organic-chemistry.orgMaximizes the incorporation of starting materials into the final product.

Reactivity and Mechanistic Investigations of 5 Ethyl 4 Iodo 1,3 Oxazole

Cross-Coupling Reactions at the C4-Iodo Position

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis, enabling the efficient construction of complex molecular architectures. The C4-iodo moiety of 5-ethyl-4-iodo-1,3-oxazole is an excellent electrophilic partner in these reactions, readily undergoing oxidative addition to a low-valent palladium catalyst, which initiates the catalytic cycle. This reactivity has been exploited in several key cross-coupling methodologies to forge new carbon-carbon and carbon-heteroatom bonds at the C4 position.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and vinyl-substituted aromatic systems. The reaction couples an organoboron reagent, typically a boronic acid or ester, with an organic halide in the presence of a palladium catalyst and a base. For 5-ethyl-4-iodo-1,3-oxazole, this reaction provides a reliable route to synthesize 4-aryl- and 4-vinyl-5-ethyl-1,3-oxazoles.

The general mechanism involves the oxidative addition of the C4-iodo bond to a Pd(0) catalyst, followed by transmetalation with the organoboron species (activated by the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The high reactivity of the C-I bond ensures that the oxidative addition step proceeds efficiently under relatively mild conditions. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction for different substrates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Ethyl-4-iodo-1,3-oxazole

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane100
Pd(OAc)₂PPh₃Na₂CO₃Ethanol/Water78
PdCl₂(dppf)dppfCsFDMF95-100

This table presents typical conditions reported for Suzuki-Miyaura couplings of iodo-heterocycles, which are applicable to 5-ethyl-4-iodo-1,3-oxazole.

Research on related iodo-azole systems has demonstrated that this methodology is tolerant of a wide array of functional groups on the boronic acid coupling partner, including electron-donating and electron-withdrawing substituents. nanomaterchem.com This versatility makes the Suzuki-Miyaura coupling a cornerstone for the regioselective elaboration of the oxazole (B20620) core, enabling the synthesis of diverse libraries of compounds for various applications. nih.govnih.gov

The Sonogashira coupling is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction, co-catalyzed by palladium and copper complexes, allows for the direct introduction of an ethynyl (B1212043) group at the C4 position of 5-ethyl-4-iodo-1,3-oxazole. evitachem.com The resulting 4-ethynyl-5-ethyl-1,3-oxazoles are valuable intermediates, as the alkyne moiety can be further functionalized, for instance, through click chemistry reactions.

The catalytic cycle of the Sonogashira reaction involves two interconnected cycles. beilstein-journals.org In the palladium cycle, oxidative addition of the 5-ethyl-4-iodo-1,3-oxazole to the Pd(0) catalyst occurs. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt, typically CuI, in the presence of a base (like an amine) to form a copper(I) acetylide. This species then undergoes transmetalation to the palladium complex. Subsequent reductive elimination furnishes the 4-alkynyl oxazole product and regenerates the active palladium catalyst. The C-I bond is particularly well-suited for this reaction due to its high reactivity towards oxidative addition. beilstein-journals.org

Table 2: Typical Reaction Parameters for Sonogashira Coupling

Palladium CatalystCopper Co-catalystLigandBaseSolvent
Pd(PPh₃)₂Cl₂CuIPPh₃Et₃N / PiperidineTHF / DMF
Pd(OAc)₂CuIPPh₃DBUAcetonitrile
Pd(acac)₂CuIPPh₃K₂CO₃Toluene

This table outlines common conditions used for Sonogashira couplings of iodo-heterocycles such as 4-iodoisoxazoles, which are analogous to the target compound. nanomaterchem.comnih.gov

Studies on similar 4-iodoisoxazoles have shown that the reaction can achieve high yields with various terminal alkynes, including both aromatic and aliphatic derivatives. nanomaterchem.com The steric environment around the iodine, influenced by the ethyl group at the C5 position, can play a role in the reaction efficiency. nanomaterchem.com Copper-free Sonogashira protocols have also been developed to avoid issues related to the homocoupling of alkynes, a common side reaction. beilstein-journals.org

In addition to Suzuki and Sonogashira reactions, Negishi and Stille couplings provide powerful alternative strategies for C-C bond formation at the C4 position of 5-ethyl-4-iodo-1,3-oxazole.

The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. nanomaterchem.com These reagents are known for their high reactivity, often allowing for milder reaction conditions and broader functional group tolerance compared to some other organometallic reagents. nih.gov The reaction is catalyzed by palladium or nickel complexes. For 5-ethyl-4-iodo-1,3-oxazole, treatment with an organozinc halide in the presence of a catalyst like Pd(PPh₃)₄ would yield the corresponding 4-substituted product. This method is particularly useful for introducing alkyl, alkenyl, and aryl groups. nanomaterchem.com

The Stille coupling employs organotin compounds (organostannanes) as the coupling partners. nih.gov A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a vast range of functional groups. nih.govmdpi.com The reaction mechanism follows the standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step is generally the rate-determining step. The reactivity of the C-I bond in 5-ethyl-4-iodo-1,3-oxazole makes it an ideal substrate for this transformation.

Table 3: Comparison of Negishi and Stille Coupling Features

FeatureNegishi CouplingStille Coupling
Organometallic Reagent Organozinc (R-ZnX)Organotin (R-SnR'₃)
Catalyst Pd or Ni complexesPd complexes
Key Advantages High reactivity of organozinc, good functional group tolerance, milder conditions.Stability of organostannanes (air/moisture), excellent functional group tolerance.
Key Disadvantages Moisture/air sensitivity of organozinc reagents.Toxicity of organotin compounds and byproducts, which can complicate purification.

Both methodologies have been successfully applied to the functionalization of various heterocyclic systems, underscoring their potential for modifying the 5-ethyl-4-iodo-1,3-oxazole core. beilstein-journals.orgrsc.org

The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds by reacting an aryl or heteroaryl halide with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. rsc.org This reaction is highly applicable to 5-ethyl-4-iodo-1,3-oxazole for the synthesis of 4-amino-5-ethyl-1,3-oxazole derivatives.

The catalytic cycle involves the oxidative addition of the C4-I bond to the Pd(0) complex, followed by coordination of the amine and deprotonation by the base to form a palladium amide complex. Reductive elimination then yields the desired arylamine product and regenerates the Pd(0) catalyst. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed.

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Iodo-heterocycles

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂X-PhosKOt-BuToluene80-110
Pd₂(dba)₃BINAPCs₂CO₃1,4-Dioxane100-120
[(THP-Dipp)Pd(cinn)Cl]-NaOt-Bu1,4-Dioxane120

This table summarizes conditions successfully used for the amination of various iodo- and halo-heterocycles, which can be adapted for 5-ethyl-4-iodo-1,3-oxazole. beilstein-journals.orgmdpi.comresearchgate.net

The scope of the Buchwald-Hartwig amination is broad, accommodating a wide variety of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles. mdpi.com The reaction provides a direct and efficient pathway to introduce nitrogen-based functionality at the C4 position of the oxazole ring, a structural motif of interest in medicinal chemistry. rsc.org

Direct arylation typically involves the reaction of a heterocycle with an aryl halide, catalyzed by palladium, to form a new C-C bond via C-H bond activation on the heterocycle. nih.gov For oxazoles, C-H activation can occur at the C2 or C5 positions. organic-chemistry.orgpreprints.org For the specific substrate 5-ethyl-4-iodo-1,3-oxazole, a palladium catalyst would preferentially react with the highly reactive C-I bond. However, if this position were already substituted, subsequent direct arylation at another position, such as C2, could be envisioned under specific conditions, allowing for the synthesis of polysubstituted oxazoles. organic-chemistry.org

This strategy highlights the tunable reactivity of the oxazole core, where different positions can be functionalized sequentially. A typical catalytic system for direct arylation of oxazoles involves a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, often in the presence of a base such as K₂CO₃ or Cs₂CO₃, and sometimes a phosphine ligand or a carboxylic acid additive. preprints.org

Nucleophilic Substitution and Other Transformations of the Iodine Moiety

Beyond metal-catalyzed cross-coupling, the iodine atom at the C4 position of 5-ethyl-4-iodo-1,3-oxazole can also participate in other transformations. The electron-withdrawing nature of the oxazole ring can activate the C-I bond towards nucleophilic attack, although this pathway is generally less common than cross-coupling reactions for aryl iodides. The iodine substituent can act as a leaving group, allowing for its replacement by various nucleophiles under specific conditions. evitachem.com

Furthermore, the iodine moiety can be transformed into other functional groups. For instance, metal-halogen exchange using organolithium reagents can generate a 4-lithio-5-ethyl-1,3-oxazole species. This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of substituents at the C4 position, significantly expanding the synthetic utility of the parent iodo-oxazole. This approach provides access to compounds that may not be readily available through cross-coupling methods.

Functionalization at Other Positions of the Oxazole Ring (C2, C5)

The presence and nature of substituents on the oxazole ring profoundly influence its reactivity towards further functionalization. In the case of 5-ethyl-4-iodo-1,3-oxazole, the C2 and C5 positions are available for modification, and the outcomes of such reactions are dictated by the electronic and steric interplay of the existing ethyl and iodo groups.

Influence of the C4-Iodo Group on Regioselectivity and Reactivity

The C4-iodo substituent is a significant directing group in the functionalization of the oxazole ring. Its strong electron-withdrawing inductive effect deactivates the entire ring towards electrophilic attack. However, its participation in metal-catalyzed cross-coupling reactions makes it a versatile handle for introducing a wide array of substituents.

In the context of metalation, the C2 proton is the most likely to be abstracted by a strong base, leading to a 2-lithio or 2-magnesio-oxazole intermediate. This regioselectivity is primarily governed by the inherent acidity of the C2-H bond. researchgate.netrsc.org The C4-iodo group would remain intact under these conditions, allowing for sequential functionalization, first at C2 and then at C4 via cross-coupling.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution on the oxazole ring is generally disfavored due to the ring's inherent electron deficiency, which is further exacerbated by the C4-iodo substituent. pharmaguideline.com Such reactions typically require activating groups on the ring to proceed efficiently. thepharmajournal.com For 5-ethyl-4-iodo-1,3-oxazole, the ethyl group at C5 provides slight activation at the adjacent C4 position, but this is electronically and sterically hindered by the iodo group. The C2 position is the next most likely site for electrophilic attack, should the conditions be forcing enough to overcome the ring's deactivation. However, direct electrophilic substitution at C2 or C5 of 5-ethyl-4-iodo-1,3-oxazole is not a commonly employed synthetic strategy due to low reactivity and potential for side reactions.

Metalation and Directed Functionalization

Directed metalation offers a more controlled and regioselective approach to functionalizing the C2 and C5 positions of 5-ethyl-4-iodo-1,3-oxazole. The acidity of the oxazole ring protons decreases in the order C2 > C5 > C4. semanticscholar.org This inherent difference in acidity can be exploited for selective deprotonation.

Treatment of a 4-substituted oxazole with a strong base like n-butyllithium typically results in deprotonation at the C2 position. researchgate.net The resulting 2-lithio-5-ethyl-4-iodo-1,3-oxazole can then be trapped with various electrophiles to introduce functionality exclusively at the C2 position.

Functionalization at the C5 position via direct deprotonation is more challenging due to the lower acidity of the C5-H bond. However, directed ortho-metalation strategies could potentially be employed if a suitable directing group were present at the C5-ethyl substituent. Alternatively, halogen-metal exchange at the C4 position followed by migration (a "halogen dance") could potentially lead to functionalization at other positions, though this is a complex and often unpredictable reaction. researchgate.net

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of halo-oxazoles. ignited.in While the C4-iodo group is the primary site for such reactions, the synthesis of bis- and tris-oxazoles often involves sequential cross-coupling reactions at different positions of the oxazole ring, highlighting the ability to selectively functionalize these heterocycles. ignited.in

Mechanistic Studies of Key Chemical Transformations

While specific mechanistic studies on 5-ethyl-4-iodo-1,3-oxazole are not extensively reported, the general mechanisms of key transformations involving iodo-oxazoles can be inferred from studies on related systems.

Elucidation of Reaction Pathways using Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are crucial for understanding the detailed mechanisms of chemical reactions. For iodo-oxazoles, such studies would be particularly insightful for understanding the mechanisms of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.

In the context of a Suzuki-Miyaura coupling at the C4 position of 5-ethyl-4-iodo-1,3-oxazole, a general catalytic cycle is presumed to operate. researchgate.netnih.gov This involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the oxazole.

Transmetalation: The organoboron reagent transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is eliminated from the palladium, regenerating the Pd(0) catalyst.

Kinetic studies could help identify the rate-determining step of this cycle, which can be influenced by the ligands on the palladium, the base used, and the nature of the oxazole substrate. Isotopic labeling, for instance, by using a deuterated organoboron reagent, could provide insights into the stereochemistry and mechanism of the transmetalation and reductive elimination steps.

Role of Catalysts and Reagents in Directed Reactivity

The choice of catalyst and reagents is paramount in controlling the regioselectivity and efficiency of reactions involving 5-ethyl-4-iodo-1,3-oxazole.

Palladium Catalysts in Cross-Coupling: In Suzuki-Miyaura and Stille couplings, the choice of palladium catalyst and ligands is critical. ignited.inresearchgate.net Different phosphine ligands can modulate the reactivity and stability of the palladium catalyst, influencing reaction rates and yields. For instance, bulky electron-rich phosphine ligands can promote the oxidative addition and reductive elimination steps.

Copper Catalysts in C-N and C-O Coupling: Copper catalysts are often employed for C-N and C-O bond formation reactions with iodo-heterocycles. nih.gov The Ullmann condensation, for example, uses a copper catalyst to couple aryl iodides with amines, alcohols, or thiols. The mechanism is thought to involve the formation of a copper-acetylide or a copper-heteroatom bond, followed by reductive elimination. The choice of ligand, base, and solvent can significantly impact the efficiency of these copper-catalyzed couplings.

The table below summarizes the key reagents and their roles in directing the reactivity of iodo-oxazoles.

Reaction TypePositionKey Reagent/CatalystRole of Reagent/Catalyst
MetalationC2n-ButyllithiumStrong base for regioselective deprotonation.
Suzuki CouplingC4Pd(PPh₃)₄ / BaseCatalyzes C-C bond formation via oxidative addition, transmetalation, and reductive elimination.
Stille CouplingC4Pd(dba)₂ / LigandCatalyzes C-C bond formation with organostannanes.
C-N CouplingC4CuI / LigandCatalyzes the formation of carbon-nitrogen bonds.

Advanced Spectroscopic and Structural Characterization Methodologies for Oxazole Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For 5-ethyl-4-iodo-1,3-oxazole, both ¹H and ¹³C NMR would provide unambiguous confirmation of its constitution.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct sets of signals corresponding to the ethyl group and the lone proton on the oxazole (B20620) ring.

The proton at the C2 position of the oxazole ring would appear as a singlet, with a chemical shift influenced by the electronic environment of the heterocyclic ring. In the parent oxazole, this proton resonates around 7.9 ppm. thepharmajournal.com The presence of substituents at C4 and C5 would modulate this value.

The ethyl group would present a characteristic A₃X₂ spin system: a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from coupling to the adjacent methyl and methylene groups, respectively.

¹³C NMR Spectroscopy: The carbon NMR spectrum would account for all five carbon atoms in the molecule.

The oxazole ring carbons (C2, C4, and C5) exhibit characteristic chemical shifts in the aromatic region. For the parent oxazole, these are approximately δ 150.7 (C2), δ 125.5 (C4), and δ 138.2 (C5). cdnsciencepub.com

The iodine atom at C4 is expected to significantly shift the resonance of its attached carbon (the ipso-carbon) to a much higher field (lower ppm value) due to the heavy-atom effect.

The C5 carbon, being attached to the ethyl group, would also have its chemical shift influenced by this alkyl substituent.

The two carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 5-ethyl-4-iodo-1,3-oxazole
Atom Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity
H (on C2)¹H~7.8 - 8.2Singlet (s)
-CH₂- (ethyl)¹H~2.7 - 3.0Quartet (q)
-CH₃ (ethyl)¹H~1.2 - 1.5Triplet (t)
C2¹³C~150 - 155
C4¹³C~95 - 105
C5¹³C~155 - 160
-CH₂- (ethyl)¹³C~20 - 25
-CH₃ (ethyl)¹³C~10 - 15

Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Molecular Identity Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact mass of the molecular ion of 5-ethyl-4-iodo-1,3-oxazole (C₅H₆INO) with high precision. This accurate mass measurement allows for the unambiguous confirmation of its elemental formula, distinguishing it from any other compounds with the same nominal mass.

MS/MS Fragmentation Analysis: Tandem mass spectrometry (MS/MS) provides detailed structural information by analyzing the fragmentation patterns of the molecular ion. wikipedia.org For 5-ethyl-4-iodo-1,3-oxazole, the energetically unstable molecular ion would be expected to break apart in predictable ways. libretexts.org Key fragmentation pathways for substituted oxazoles often involve cleavage of the ring or loss of substituents. clockss.org

Loss of Iodine: A common fragmentation would be the homolytic cleavage of the C-I bond to lose an iodine radical (I•), resulting in a prominent peak at [M-127]⁺.

Loss of Ethyl Group: Fragmentation of the ethyl group could occur via loss of an ethyl radical (•CH₂CH₃) leading to a peak at [M-29]⁺, or through a rearrangement to lose ethylene (CH₂=CH₂) resulting in a peak at [M-28]⁺.

Ring Cleavage: Oxazole rings can fragment through the loss of carbon monoxide (CO) or hydrogen cyanide (HCN), leading to characteristic daughter ions. clockss.org

Table 2: Predicted Major Mass Fragments for 5-ethyl-4-iodo-1,3-oxazole
m/z Value Proposed Fragment Description
235[C₅H₆INO]⁺Molecular Ion (M⁺)
207[C₅H₆NO]⁺Loss of Iodine radical (•I)
206[C₄H₃INO]⁺Loss of Ethyl radical (•C₂H₅)
108[C₃H₆NO]⁺Loss of Iodine radical and CO
80[C₅H₆]⁺Loss of Iodine radical and HCN

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of 5-ethyl-4-iodo-1,3-oxazole would display a series of absorption bands characteristic of its structure.

Oxazole Ring Vibrations: The oxazole ring itself gives rise to a set of characteristic stretching and bending vibrations. Ring stretching absorptions are typically observed in the 1550-1300 cm⁻¹ region. thepharmajournal.com

C-H Vibrations: Aliphatic C-H stretching from the ethyl group would appear just below 3000 cm⁻¹, while the aromatic C-H stretch from the C2 position would be observed just above 3000 cm⁻¹. uc.eduvscht.cz

C-I Vibration: The carbon-iodine bond stretch is a low-energy vibration and would be found in the far-infrared region, typically between 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Due to the polarizability of the C-I bond, the C-I stretching vibration would be expected to produce a strong signal in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for 5-ethyl-4-iodo-1,3-oxazole
Frequency Range (cm⁻¹) Vibrational Mode Functional Group
~3100C-H StretchOxazole Ring (C2-H)
2850 - 2960C-H StretchEthyl Group (-CH₂, -CH₃)
1500 - 1600C=N StretchOxazole Ring
1300 - 1550Ring StretchingOxazole Ring Skeleton
1000 - 1250C-O-C StretchOxazole Ring
500 - 600C-I StretchCarbon-Iodine Bond

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy probes the electronic transitions within a molecule and provides information about its conjugated systems and photophysical behavior.

UV-Vis Spectroscopy: The ultraviolet-visible spectrum is determined by the π-electron system of the oxazole ring. The parent oxazole absorbs at approximately 205 nm. thepharmajournal.com The addition of substituents alters the energy of the electronic transitions. The ethyl group (an auxochrome) and the iodine atom are expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maximum compared to the unsubstituted oxazole ring.

Fluorescence Spectroscopy: Many aromatic compounds exhibit fluorescence, which is the emission of light after electronic excitation. However, simple oxazoles are not typically highly fluorescent. Furthermore, the presence of the "heavy" iodine atom would be expected to strongly quench any potential fluorescence through enhanced intersystem crossing, a phenomenon known as the heavy-atom effect. Therefore, 5-ethyl-4-iodo-1,3-oxazole is predicted to be weakly fluorescent or non-fluorescent.

Table 4: Predicted Electronic Spectroscopy Properties for 5-ethyl-4-iodo-1,3-oxazole
Property Predicted Value Notes
λ_max (UV-Vis)215 - 230 nmShifted from parent oxazole (205 nm) due to substituents.
FluorescenceWeak to NoneQuenching expected from the heavy iodine atom.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 5-ethyl-4-iodo-1,3-oxazole could be grown, this technique would provide precise data on:

Bond Lengths and Angles: The exact lengths of all bonds (e.g., C-C, C-N, C-O, C-I) and the angles between them, confirming the geometry of the oxazole ring.

Molecular Conformation: The orientation of the ethyl group relative to the plane of the oxazole ring.

Intermolecular Interactions: How the molecules pack together in the crystal lattice. This could reveal interesting non-covalent interactions, such as halogen bonding, where the electropositive region on the iodine atom interacts with a nucleophilic atom on an adjacent molecule.

Currently, there is no publicly available crystal structure for this specific compound.

Computational and Theoretical Chemistry Studies of 5 Ethyl 4 Iodo 1,3 Oxazole

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic distribution, molecular orbital energies, and the nature of chemical bonds within a molecule. Such studies would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to elucidate the electronic properties of 5-ethyl-4-iodo-1,3-oxazole. This would include analysis of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map, which are crucial for predicting reactivity.

Despite the utility of these methods, a specific analysis of the electronic structure and bonding of 5-ethyl-4-iodo-1,3-oxazole through quantum chemical calculations is not currently available in published literature. While general principles of oxazole (B20620) chemistry are understood, detailed computational insights into the influence of the ethyl and iodo substituents on the electronic environment of this particular oxazole ring are absent.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms, allowing for the calculation of transition state geometries and activation energies. For 5-ethyl-4-iodo-1,3-oxazole, DFT studies could provide valuable insights into its reactivity in various chemical transformations, such as nucleophilic substitution at the iodo-substituted carbon or reactions involving the oxazole ring itself.

A review of existing research indicates that while DFT has been extensively applied to various heterocyclic systems, including other oxazole derivatives, there are no published DFT studies specifically detailing the reaction mechanisms and transition states involving 5-ethyl-4-iodo-1,3-oxazole. Such studies would be instrumental in predicting its chemical behavior and designing synthetic routes.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict various spectroscopic properties, including NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These theoretical predictions are invaluable for interpreting experimental data and confirming molecular structures.

For 5-ethyl-4-iodo-1,3-oxazole, there is a lack of published computational studies focused on the prediction of its spectroscopic properties. While experimental spectroscopic data may exist in various databases, a comparative analysis with theoretically predicted spectra, which would provide a deeper understanding of the structure-property relationships, has not been reported.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of a molecule and to study its interactions with other molecules, such as solvents or biological macromolecules. For 5-ethyl-4-iodo-1,3-oxazole, MD simulations could reveal the preferred conformations of the ethyl group and the nature of intermolecular interactions, such as halogen bonding involving the iodine atom.

Currently, there are no specific molecular dynamics simulation studies that have been published for 5-ethyl-4-iodo-1,3-oxazole. Research in this area would be beneficial for understanding its behavior in different environments and its potential for forming supramolecular assemblies.

Quantitative Structure-Reactivity Relationships (QSAR) within the Oxazole Series

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or physical properties. A QSAR study involving a series of oxazole derivatives, including 5-ethyl-4-iodo-1,3-oxazole, would require a dataset of related compounds with measured activities or properties.

A search of the literature did not yield any QSAR studies that specifically include 5-ethyl-4-iodo-1,3-oxazole or a closely related series of 4-iodo-oxazoles. The development of such models would be contingent on the synthesis and experimental testing of a relevant series of compounds.

Applications in Advanced Organic Synthesis and Materials Science

5-Ethyl-4-iodo-1,3-oxazole as a Versatile Synthon in Complex Molecular Architecture

In the field of organic synthesis, a "synthon" refers to a structural unit within a molecule that can be formed or assembled by known synthetic operations. 5-Ethyl-4-iodo-1,3-oxazole is an exemplary synthon, offering chemists a pre-functionalized five-membered heterocycle. The C-I bond is significantly more reactive than C-Br or C-Cl bonds in many catalytic cycles, allowing for selective functionalization. This reactivity is central to its utility as a building block for intricate molecular designs, ranging from polymeric structures to the core frameworks of natural products.

Oligo- and poly-oxazoles are classes of molecules that contain multiple oxazole (B20620) rings linked together. These structures are of interest due to their unique electronic properties and their presence in several bioactive natural products. The iterative assembly of these chains relies on robust and high-yielding coupling reactions.

5-Ethyl-4-iodo-1,3-oxazole is an ideal monomer unit for such constructions. The carbon-iodine bond at the C4 position is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern synthetic chemistry. For instance, reactions like the Suzuki-Miyaura coupling (with an oxazole-boronic acid or ester), the Stille coupling (with an organostannane), and the Sonogashira coupling (with a terminal alkyne) can be employed to form new carbon-carbon bonds at the C4 position. A hypothetical iterative process could involve coupling 5-ethyl-4-iodo-1,3-oxazole with a C2-functionalized oxazole derivative to build a bis-oxazole, which can then be further elaborated. While specific literature on using 5-ethyl-4-iodo-1,3-oxazole for this purpose is nascent, the methodology for creating poly-heterocyclic systems is well-established, and this compound fits the profile of a suitable precursor. A two-stage iterative process for synthesizing poly-oxazoles has been developed, demonstrating the feasibility of such synthetic sequences researchgate.net.

The table below illustrates the potential cross-coupling reactions that could be applied to 5-ethyl-4-iodo-1,3-oxazole for the synthesis of oligo-oxazoles and other complex structures.

Reaction NameCoupling PartnerCatalyst System (Typical)Resulting Bond
Suzuki-MiyauraR-B(OR)₂Pd(PPh₃)₄, Base (e.g., Na₂CO₃)C-C (Aryl, Vinyl)
StilleR-Sn(Bu)₃Pd(PPh₃)₄C-C (Aryl, Vinyl, Alkyl)
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)C-C (Alkynyl)
HeckAlkenePd(OAc)₂, Ligand (e.g., PPh₃), BaseC-C (Alkenyl)
Buchwald-HartwigR₂NHPd₂(dba)₃, Ligand (e.g., BINAP), BaseC-N

The 1,3-oxazole ring is a recurring structural motif in a vast number of natural products isolated from marine and terrestrial organisms. researchgate.netnih.gov These compounds, which include complex molecules like hennoxazole A, the phorboxazoles, and diazonamide A, often feature highly substituted oxazole cores. nih.gov The synthesis of these intricate molecules requires access to a toolbox of well-defined, functionalized heterocyclic building blocks.

5-Ethyl-4-iodo-1,3-oxazole serves as a valuable intermediate for constructing such frameworks. The specific substitution pattern—an ethyl group at C5 and an iodine at C4—can be strategically installed to match a substructure within a larger synthetic target. The true synthetic power of this intermediate lies in the ability to transform the iodo group at a later stage. After the initial construction of the oxazole ring, the C4-iodine can be subjected to:

Cross-coupling reactions to append complex side chains or connect the oxazole to another part of the molecule.

Halogen-metal exchange (e.g., with an organolithium reagent) to generate a nucleophilic C4-anion, which can then react with various electrophiles.

Reduction to replace the iodine with a hydrogen atom if it is not needed in the final structure.

This versatility allows chemists to carry out complex bond formations under mild conditions, preserving sensitive functional groups elsewhere in the molecule. The "halogen dance" isomerization observed in other halo-oxazole systems further underscores the utility of halogenated intermediates in accessing diverse substitution patterns required for complex natural product synthesis. nih.gov

Role in Catalysis and Ligand Design

The unique electronic and steric properties of the oxazole ring have made it an attractive scaffold for the design of ligands used in transition metal catalysis and, to a lesser extent, in organocatalysis.

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in organometallic chemistry, prized for their strong σ-donating properties and their ability to form highly stable complexes with transition metals. scripps.edu While the most common NHCs are derived from imidazolium or imidazolinium salts, other azolium salts, including oxazolium salts, can also serve as precursors. scripps.edu

5-Ethyl-4-iodo-1,3-oxazole can be considered a potential precursor for a novel class of NHC ligands. The synthesis would involve N-alkylation or N-arylation of the oxazole nitrogen to form a quaternary oxazolium salt. Subsequent deprotonation at the C2 position with a strong base would generate the corresponding NHC.

Hypothetical Synthesis of an Oxazolium Salt Precursor:

N-Alkylation: Reaction of 5-ethyl-4-iodo-1,3-oxazole with an alkyl halide (e.g., methyl iodide or benzyl bromide) would yield the corresponding 3-alkyl-5-ethyl-4-iodo-1,3-oxazolium halide.

Deprotonation: Treatment of the oxazolium salt with a strong, non-nucleophilic base (e.g., potassium tert-butoxide or an organolithium reagent) would abstract the acidic proton from the C2 position to generate the free carbene.

The resulting NHC would feature an ethyl group at C5 and an iodo group at C4. These substituents would modulate the steric and electronic properties of the ligand, influencing the reactivity and stability of its metal complexes. The C4-iodo group offers a particularly intriguing feature, as it could potentially participate in secondary coordination to the metal center or be used as a handle for post-synthetic modification of the ligand scaffold. The oxidative addition of a C4-I bond from a 4-iodo-imidazolium salt to a metal center has been demonstrated, suggesting a similar reactivity might be possible for an analogous oxazolium system. acs.org

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. The design of effective organocatalysts often relies on rigid molecular scaffolds that can precisely orient functional groups to facilitate a reaction. The planar and aromatic nature of the oxazole ring makes it a suitable component for such scaffolds.

While there are no specific reports detailing the use of 5-ethyl-4-iodo-1,3-oxazole in organocatalysis, its structure lends itself to such applications. It could be incorporated into a larger chiral molecule where the oxazole unit serves as a rigid linker or a coordinating element. The C4-iodo position could be functionalized via cross-coupling to attach hydrogen-bond donors, Brønsted/Lewis acidic sites, or other catalytically active moieties. The C5-ethyl group provides steric bulk that could influence the chiral environment of the catalyst's active site.

Potential in Advanced Materials Science

The development of advanced materials with tailored optical and electronic properties is a major focus of modern chemistry. Conjugated organic polymers and small molecules are key components in devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Electron-rich heterocyclic rings like oxazole are often incorporated into these materials to tune their properties.

5-Ethyl-4-iodo-1,3-oxazole is a promising building block for materials science for several reasons:

π-Conjugated Systems: The oxazole ring can be integrated into a larger π-conjugated system. The C4-iodo bond is an excellent leaving group for polymerization reactions like Suzuki or Stille polycondensation, allowing for the creation of well-defined conjugated polymers containing oxazole units.

Electronic Tuning: The electron-donating nature of the oxazole ring and the C5-ethyl group, combined with the electronic effects of groups attached at the C4 position, would influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting material. This control is crucial for designing materials for specific electronic applications.

Solubility: The ethyl group at the C5 position would enhance the solubility of the resulting polymers or large molecules in common organic solvents, which is critical for solution-based processing and device fabrication.

The synthesis of novel thiophene-oxazole hybrid molecules highlights the interest in combining different heterocyclic units to create functional materials with unique properties. The reactivity of the C-I bond in 5-ethyl-4-iodo-1,3-oxazole makes it an attractive candidate for constructing similar or more complex conjugated systems.

Building Blocks for Fluorescent Dyes and Optoelectronic Materials

The 5-ethyl-4-iodo-1,3-oxazole scaffold is a key intermediate in the synthesis of sophisticated fluorescent dyes and materials for optoelectronics. The core principle behind this application lies in the ability of the 4-iodo substituent to participate in carbon-carbon bond-forming reactions, which are used to construct extended π-conjugated systems. These systems are essential for molecules to exhibit fluorescence and other useful photophysical properties.

The most powerful and widely used methods for this purpose are palladium-catalyzed cross-coupling reactions. The iodine atom on the oxazole ring is an excellent leaving group for reactions such as the Sonogashira, Suzuki, and Stille couplings. For instance, the Sonogashira reaction, which couples aryl halides with terminal alkynes, is instrumental in synthesizing carbo- and hetero-cycles, natural products, and polymers that form the basis of optoelectronic materials researchgate.net. By reacting 5-ethyl-4-iodo-1,3-oxazole with various aryl- or heteroaryl-acetylenes, chemists can create rigid, planar molecules with extensive electronic delocalization, a hallmark of fluorescent compounds scielo.org.mx.

The oxazole ring itself contributes to the electronic structure of the final molecule, often acting as an electron-accepting unit. The ethyl group at the 5-position can subtly influence the molecule's properties by modifying its electron density and improving the solubility of the resulting dye in organic solvents, which is crucial for processing and device fabrication. Materials designed for optoelectronics have the unique capacity to interact with light and electricity, making them central to modern technologies like light-emitting diodes (LEDs) and solar cells ossila.com. The strategic use of building blocks like 5-ethyl-4-iodo-1,3-oxazole allows for the precise tuning of these properties.

Reaction TypeReactant PartnerResulting LinkagePotential Application
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene)Oxazole-Ethynyl-ArylBlue-emitting fluorophores, molecular wires researchgate.netscielo.org.mx
Suzuki Coupling Aryl Boronic Acid/EsterOxazole-ArylDyes for OLEDs, conjugated materials
Stille Coupling Organostannane (e.g., Aryl-SnBu₃)Oxazole-ArylStable organic semiconductors
Heck Coupling Alkene (e.g., Styrene)Oxazole-Alkenyl-ArylStilbene-type dyes, photoswitches

Table 1: Cross-Coupling Reactions for Synthesizing Fluorescent and Optoelectronic Materials from 5-ethyl-4-iodo-1,3-oxazole.

Precursors for Polymer and Oligomer Synthesis

The same synthetic methodologies that make 5-ethyl-4-iodo-1,3-oxazole a valuable precursor for discrete dyes also enable its use in the synthesis of advanced polymers and oligomers. By employing polycondensation reactions, this iodo-oxazole monomer can be incorporated into long-chain macromolecules with repeating conjugated units. These materials are at the forefront of research in organic electronics, finding use in applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

For example, Suzuki polycondensation can be employed by reacting 5-ethyl-4-iodo-1,3-oxazole with an aromatic co-monomer containing two boronic acid or ester groups (e.g., 1,4-phenylenediboronic acid). This process creates a polymer chain consisting of alternating oxazole and aryl units. Similarly, Sonogashira polycondensation with a di-alkyne comonomer would yield a poly(arylene ethynylene)-type polymer incorporating the oxazole ring. Such conjugated materials are known for their remarkable electronic and optical properties, including semiconduction and fluorescence scielo.org.mx.

The inclusion of the 5-ethyl-4-iodo-1,3-oxazole unit into a polymer backbone can impart specific characteristics:

Electronic Tuning : The electron-deficient nature of the oxazole ring can be used to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing performance in electronic devices.

Processability : The ethyl group enhances the solubility of the resulting polymer, which is a major challenge in the field of conjugated polymers. Improved solubility allows for easier processing and the formation of high-quality thin films necessary for device fabrication.

Structural Diversity : The ability to functionalize the iodo-position allows for the creation of a wide variety of polymer structures from a single, versatile monomer.

Polymerization MethodCo-monomer TypeExample Co-monomerResulting Polymer Class
Suzuki Polycondensation Aromatic Diboronic Acid/Ester1,4-Benzenediboronic AcidPoly(p-phenylene) derivatives
Stille Polycondensation Aromatic Bis(stannane)2,5-Bis(tributylstannyl)thiophenePoly(thiophene) copolymers
Sonogashira Polycondensation Aromatic Dialkyne1,4-DiethynylbenzenePoly(arylene ethynylene)s scielo.org.mx

Table 2: Polycondensation Strategies Utilizing 5-ethyl-4-iodo-1,3-oxazole as a Monomer.

Applications in Agrochemicals (as synthetic building blocks, not biological activity)

In the field of agrochemical research, the discovery of novel active compounds often relies on the synthesis of diverse molecular libraries built around a core chemical scaffold. The oxazole ring is recognized as an important five-membered heterocyclic structure that is widely used in the discovery of new pesticides, including fungicides, insecticides, and herbicides bohrium.com. Oxazole-containing compounds have shown significant potential in plant protection bohrium.com.

The compound 5-ethyl-4-iodo-1,3-oxazole serves as an ideal starting point for creating such libraries. Its utility is not in its own biological activity, but in its role as a versatile synthetic intermediate. The reactive 4-iodo position allows for the systematic and efficient introduction of a vast range of chemical groups through established cross-coupling chemistry researchgate.net. Researchers can use this building block to rapidly generate a multitude of derivatives, where the oxazole acts as a stable central linker connecting the ethyl group with a newly introduced moiety.

For example, by performing a Suzuki coupling, a variety of substituted phenyl rings—a common feature in many commercial fungicides—can be attached at the 4-position. Alternatively, a Buchwald-Hartwig amination could be used to introduce complex amine structures. This modular approach allows for the exploration of the structure-activity relationship (SAR), helping scientists to identify which chemical modifications lead to enhanced agrochemical efficacy. While other heterocyclic systems like 1,2,4-triazoles and 1,2,4-oxadiazoles are also prominent in commercial fungicides and nematicides, the synthetic accessibility and versatility of oxazole intermediates like 5-ethyl-4-iodo-1,3-oxazole make them highly valuable in the initial stages of agrochemical discovery programs nih.govnih.gov.

Synthetic TransformationReagent TypeAttached Functional GroupTarget Agrochemical Precursor Class
Suzuki Coupling (Substituted-phenyl)boronic acidSubstituted Phenyl RingFungicide/Herbicide Scaffolds
Buchwald-Hartwig Amination Primary/Secondary AmineAmino GroupInsecticide/Fungicide Intermediates
Sonogashira Coupling Heterocyclic AlkyneAlkyne-linked HeterocyclePrecursors for complex active ingredients
Stille Coupling ThienylstannaneThiophene RingThiophene-based Fungicide Analogs

Table 3: Synthetic Routes from 5-ethyl-4-iodo-1,3-oxazole to Key Agrochemical Precursors.

Future Research Directions and Challenges

Development of Highly Efficient and Regioselective Synthetic Routes

A primary challenge in the study of 5-ethyl-4-iodo-1,3-oxazole is the development of synthetic routes that are both highly efficient and regioselective. The controlled introduction of substituents at the C4 and C5 positions of the oxazole (B20620) ring is notoriously difficult.

Current Challenges and Future Research Focus:

Regiocontrol: Achieving the desired 4-iodo-5-ethyl substitution pattern with high selectivity is a significant hurdle. Many existing methods for oxazole synthesis yield mixtures of regioisomers, necessitating difficult and often low-yielding purification steps. Future research should focus on developing novel synthetic strategies that offer precise control over the placement of the ethyl and iodo groups. This could involve the use of pre-functionalized precursors or the development of new cyclization catalysts that favor the desired isomer.

Starting Material Availability: The synthesis of appropriately substituted precursors for the formation of the 5-ethyl-4-iodo-1,3-oxazole ring can be complex and costly. A key area for future work will be the development of efficient methods to produce these starting materials from readily available and inexpensive chemical feedstocks.

Research Direction Key Objectives Potential Approaches
Regioselective Synthesis Achieve high selectivity for the 4-iodo-5-ethyl isomer.Directed metalation-iodination; Halogen-induced cyclizations of specifically designed precursors. mdpi.com
Increased Efficiency Improve overall reaction yields and reduce the number of synthetic steps.One-pot multi-component reactions; Tandem catalysis.
Precursor Synthesis Develop cost-effective routes to key building blocks.Utilization of bio-based feedstocks; Novel transformations of simple starting materials.

Exploration of Novel Reactivity Patterns for the 5-Ethyl-4-iodo-1,3-oxazole Scaffold

The iodine atom at the C4 position of 5-ethyl-4-iodo-1,3-oxazole is a key functional handle that opens up a wide range of possibilities for further chemical transformations. The exploration of its reactivity is a crucial area for future research.

Key Areas for Investigation:

Cross-Coupling Reactions: The carbon-iodine bond is well-suited for participation in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. nih.govfrontiersin.orglongdom.org Systematic studies are needed to determine the optimal conditions for these reactions with the 5-ethyl-4-iodo-1,3-oxazole substrate, allowing for the introduction of a wide range of aryl, alkynyl, and vinyl groups. This would enable the rapid generation of diverse libraries of novel compounds for biological screening and materials science applications.

Halogen Dance Reaction: The "halogen dance" is an intriguing isomerization reaction that could potentially be utilized to move the iodine atom to a different position on the oxazole ring, providing access to new isomers with different reactivity and properties. nih.gov Investigating the propensity of 5-ethyl-4-iodo-1,3-oxazole to undergo this rearrangement under various basic conditions is a promising avenue for future research.

Formation of Organometallic Reagents: The iodo-substituted oxazole can serve as a precursor for the formation of organolithium or Grignard reagents. These reactive intermediates could then be trapped with various electrophiles to introduce a wide array of functional groups at the C4 position, further expanding the chemical space accessible from this scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards the use of continuous flow and automated synthesis technologies to improve efficiency, safety, and reproducibility. acs.orgresearchgate.netspringerprofessional.de The application of these technologies to the synthesis of 5-ethyl-4-iodo-1,3-oxazole presents both opportunities and challenges.

Future Directions:

Flow Synthesis: Developing a continuous flow process for the synthesis of 5-ethyl-4-iodo-1,3-oxazole could offer significant advantages over traditional batch methods. acs.orgnih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivity. Furthermore, the enhanced safety profile of flow reactors makes them particularly suitable for handling potentially hazardous reagents or intermediates.

Automated Synthesis: The integration of the synthesis of 5-ethyl-4-iodo-1,3-oxazole and its subsequent derivatization into automated platforms would enable the high-throughput synthesis of compound libraries for drug discovery and materials science. merckmillipore.comresearchgate.netnih.gov This would involve the development of robust and reliable reaction protocols that are amenable to automation.

Technology Potential Advantages for 5-ethyl-4-iodo-1,3-oxazole Research Challenges
Flow Chemistry Improved reaction control, enhanced safety, potential for scalability.Development of stable catalysts for continuous operation, managing solid byproducts in flow.
Automated Synthesis High-throughput library generation, rapid optimization of reaction conditions.Robustness of synthetic steps for automation, integration of purification steps.

Advanced In-Silico Modeling for Predictive Chemistry and Material Design

Computational chemistry and in-silico modeling are powerful tools that can accelerate the discovery and development of new molecules and materials. irjweb.comresearchgate.netresearchgate.netirjweb.comdoaj.org Applying these methods to 5-ethyl-4-iodo-1,3-oxazole can provide valuable insights into its properties and reactivity, guiding future experimental work.

Key Applications of In-Silico Modeling:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of 5-ethyl-4-iodo-1,3-oxazole and predict its reactivity in various chemical transformations. irjweb.com This can help in the rational design of new reactions and the optimization of existing ones.

Virtual Screening: For applications in drug discovery, in-silico docking studies can be used to predict the binding affinity of derivatives of 5-ethyl-4-iodo-1,3-oxazole to biological targets. This allows for the prioritization of compounds for synthesis and biological testing.

Material Design: Computational modeling can be employed to predict the electronic and optical properties of polymers and other materials incorporating the 5-ethyl-4-iodo-1,3-oxazole moiety. This can guide the design of new materials with tailored properties for applications in electronics and photonics.

Sustainable Chemical Transformations and Minimization of Environmental Impact

The principles of green chemistry are becoming increasingly important in modern organic synthesis. ijpsonline.comijpsonline.comkthmcollege.ac.inresearchgate.netnih.gov Developing sustainable routes to 5-ethyl-4-iodo-1,3-oxazole and minimizing the environmental impact of its synthesis and use are critical long-term goals.

Challenges and Future Research Directions:

Q & A

What are the optimal synthetic routes for 5-ethyl-4-iodo-1,3-oxazole in academic research?

Basic Research Question
Methodological Answer:
The synthesis of 5-ethyl-4-iodo-1,3-oxazole can be achieved through cyclization reactions or halogenation of preformed oxazole scaffolds. Key steps include:

  • N-Acylation and Cyclization: Start with N-acyl-α-amino acids or ketones. For example, cyclize intermediates using POCl₃ or H₂SO₄ as catalysts, as demonstrated in the synthesis of 2,5-diaryl-4-benzyl-1,3-oxazoles .
  • Halogenation: Introduce iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of Lewis acids like AlCl₃ .
  • Purification: Employ column chromatography or RP-HPLC to isolate the compound, ensuring >95% purity .

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